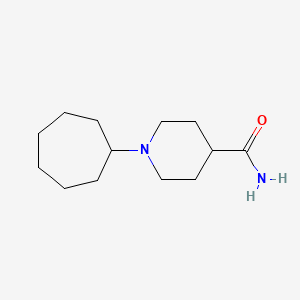![molecular formula C14H13FN2O2S B4881152 N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been developed for cancer treatment. This prodrug is activated under hypoxic conditions, which are commonly found in the tumor microenvironment. TH-302 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a prodrug that is activated under hypoxic conditions. The prodrug is converted into its active form by a chemical reaction that is catalyzed by the enzyme nitroreductase, which is overexpressed in hypoxic tumor cells. The active form of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide then selectively targets and kills hypoxic tumor cells by inducing DNA damage and apoptosis.
Biochemical and Physiological Effects
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to decrease tumor hypoxia, induce tumor cell death, and inhibit tumor growth. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to increase tumor oxygenation, which can enhance the efficacy of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has several advantages for use in laboratory experiments. The prodrug is stable and can be easily synthesized in large quantities. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide also has potent antitumor activity against a wide range of cancer types. However, N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has some limitations for use in laboratory experiments. The prodrug is activated under hypoxic conditions, which can be difficult to replicate in vitro. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. One direction is to explore the use of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop new hypoxia-activated prodrugs that have improved pharmacokinetic properties and efficacy. Additionally, the development of new imaging techniques that can accurately measure tumor hypoxia could enhance the clinical utility of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide.
Métodos De Síntesis
The synthesis of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-(4-fluoro-2-methylphenyl)ethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with thiophene-2-carboxylic acid to form N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer. These studies have shown that N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has potent antitumor activity against a wide range of cancer types, including pancreatic, breast, lung, and colon cancers. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-9-7-10(15)4-5-11(9)17-13(18)8-16-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXPPOSRITTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)


![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)
![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)